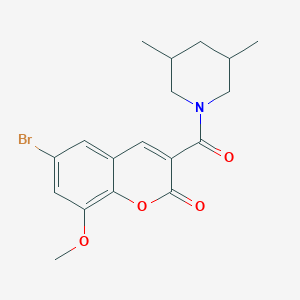

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Piperidine Derivatization: The attachment of the 3,5-dimethylpiperidine-1-carbonyl group to the chromenone core.

Methoxylation: The addition of a methoxy group at the 8th position.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The presence of the bromine atom makes this compound susceptible to nucleophilic substitution reactions. For instance, when treated with nucleophiles such as amines or alcohols, the bromine can be replaced by these groups:

R Nu+C18H31BrN1O3→C18H31NuN1O3+Br−

Carbonyl Reactions

The carbonyl group from the piperidine moiety can undergo various reactions:

-

Hydrazone Formation: Reaction with hydrazines leads to hydrazone derivatives, which can further react to form pyrazole derivatives.

C18H31BrN1O3+R NH NH2→C18H31BrN1O3 R N N H+H2O

Electrophilic Aromatic Substitution

The methoxy group at position 8 can direct electrophilic substitutions on the aromatic ring, allowing for further functionalization:

C18H31BrN1O3+E+→C18H30E+BrN1O3

where E+ represents an electrophile.

-

Research Findings and Applications

Recent studies have highlighted the utility of coumarin derivatives in medicinal chemistry. For example:

-

Antiproliferative Activity: Compounds derived from 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one have shown potential as antiproliferative agents against various cancer cell lines .

-

Synthesis of Heterocycles: The compound serves as a key intermediate in synthesizing diverse heterocyclic compounds, which are valuable in drug development .

Aplicaciones Científicas De Investigación

Anticancer Activity

Coumarin derivatives have been extensively studied for their potential anticancer properties. The compound in focus has shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

- Case Study: A study demonstrated that derivatives similar to 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism involved the activation of caspase pathways leading to apoptosis .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.4 |

| This compound | A549 (Lung) | 12.7 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and reduce oxidative stress.

- Case Study: In a model of acute inflammation induced by carrageenan, the administration of this compound significantly reduced paw edema compared to the control group .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 45 |

Acetylcholinesterase Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Case Study: In vitro studies indicated that this compound exhibited a competitive inhibition profile against acetylcholinesterase with an IC50 value comparable to established inhibitors .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Donepezil (Standard) | 20.0 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including the compound under discussion.

Bacterial Activity

The compound has shown effectiveness against various bacterial strains.

- Case Study: Testing against Staphylococcus aureus and Escherichia coli revealed that it inhibited bacterial growth significantly at low concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mecanismo De Acción

The mechanism of action of 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparación Con Compuestos Similares

Similar Compounds

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-hydroxy-2H-chromen-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

6-chloro-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromine atom, a methoxy group, and a piperidine carbonyl side chain, which are significant for its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for cell proliferation and survival .

- Antioxidant Properties : Chromenone derivatives have been noted for their antioxidant capabilities. This property helps in mitigating oxidative stress, which is implicated in various chronic diseases .

Anticancer Activity

A series of experiments have demonstrated the anticancer potential of this compound. In vitro studies have shown that:

- Cell Lines Tested : The compound exhibited significant cytotoxic effects against several cancer cell lines including MCF-7 and MDA-MB-231 (breast cancer) with IC50 values indicating effective dose-response relationships .

- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, it produced a synergistic effect, enhancing overall cytotoxicity in resistant cancer cell lines .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for treating infections caused by resistant strains .

Case Studies

- Breast Cancer Treatment : A study involving the application of this compound in combination with doxorubicin showed improved outcomes in MDA-MB-231 models. The combination therapy led to increased apoptosis rates compared to monotherapy .

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that the compound significantly reduced bacterial viability at low concentrations, demonstrating its potential as an alternative antimicrobial agent .

Propiedades

IUPAC Name |

6-bromo-3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4/c1-10-4-11(2)9-20(8-10)17(21)14-6-12-5-13(19)7-15(23-3)16(12)24-18(14)22/h5-7,10-11H,4,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXJULGKNCAIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.